4,7-dibroMo-2-(2-butyloctyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole
Description
4,7-Dibromo-2-(2-butyloctyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole (CAS# 1283099-24-0) is a fluorinated benzotriazole derivative widely utilized in organic photovoltaics (OPV) due to its electron-deficient aromatic core and tunable optoelectronic properties. Its molecular formula is C₁₈H₂₅Br₂F₂N₃, with a molecular weight of 481.22 g/mol . The compound features a 2-butyloctyl alkyl chain, which enhances solubility in organic solvents, and bromine substituents at the 4,7-positions that facilitate further functionalization via cross-coupling reactions (e.g., Stille or Suzuki coupling) . The 5,6-difluoro substitution lowers the highest occupied molecular orbital (HOMO) energy level, improving open-circuit voltage (VOC) in polymer solar cells (PSCs) .
Properties
IUPAC Name |
4,7-dibromo-2-(2-butyloctyl)-5,6-difluorobenzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25Br2F2N3/c1-3-5-7-8-10-12(9-6-4-2)11-25-23-17-13(19)15(21)16(22)14(20)18(17)24-25/h12H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIYJUAMLBSXOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC)CN1N=C2C(=C(C(=C(C2=N1)Br)F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Br2F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Fluorination and Bromination
A reversed sequence—introducing bromine before fluorine—has been explored but faces challenges due to the lower reactivity of brominated intermediates toward nucleophilic fluorination.
Industrial-Scale Considerations
Solvent Selection
Catalyst Loading Reduction
Modern protocols use Pd nanoparticles (0.01–0.05 mol%) instead of traditional Pd(PPh₃)₄ (0.5–2 mol%), cutting costs by 90%.
Challenges and Mitigation Strategies
Steric Hindrance from the 2-Butyloctyl Group
The bulky alkyl chain slows reaction kinetics during alkylation. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions
4,7-dibromo-2-(2-butyloctyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki or Stille coupling reactions to form complex organic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) and solvents such as tetrahydrofuran (THF).
Major Products
Substituted Benzo[d][1,2,3]triazoles: Products with various functional groups replacing the bromine atoms.
Coupled Products: Complex organic molecules formed through coupling reactions, useful in material science applications.
Scientific Research Applications
Organic Electronics
One of the most promising applications of 4,7-dibromo-2-(2-butyloctyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole is in the field of organic electronics. The compound is utilized as a building block in the synthesis of organic semiconductors. Its structural characteristics contribute to the formation of medium bandgap materials that are essential for high-efficiency organic solar cells.
Case Study: Organic Solar Cells
Research indicates that polymers containing difluoro-substituted units can enhance the performance of organic solar cells by improving charge transport and light absorption properties. The incorporation of this compound into polymer matrices has been shown to yield devices with improved power conversion efficiencies .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a key intermediate for synthesizing various bioactive compounds. Its triazole moiety is particularly significant due to its role in enhancing pharmacological properties.
Potential Therapeutic Applications
The compound's derivatives have been explored for their potential as antifungal agents and in the treatment of cancer. The presence of bromine and fluorine atoms in its structure can influence biological activity and selectivity against specific targets in pathogens or cancer cells .
Photovoltaic Applications
Beyond organic solar cells, this compound is also investigated for its role in other photovoltaic technologies. Its ability to form stable films makes it suitable for use in thin-film solar cells where efficient light harvesting is crucial.
Material Science
In material science, this compound can be used to develop new materials with specific optical and electronic properties. Its incorporation into polymer blends has shown promise in creating materials with tailored thermal and mechanical properties .
Mechanism of Action
The mechanism by which 4,7-dibromo-2-(2-butyloctyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole exerts its effects is primarily through its interaction with molecular targets in organic electronic devices. The bromine and fluorine atoms influence the electronic properties of the compound, making it suitable for use in semiconducting materials. The compound’s structure allows it to participate in π-π stacking interactions, which are crucial for the formation of conductive pathways in organic electronics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the benzotriazole core but differ in substituents, alkyl chain length, and electronic properties, impacting their performance in OPV applications.
4,7-Dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole (IN1399)
- Molecular Formula : C₂₂H₃₃Br₂F₂N₃
- Molecular Weight : 537.32 g/mol .
- Applications : Used in bulk heterojunction (BHJ) solar cells, where longer alkyl chains enhance film-forming properties but may lower power conversion efficiency (PCE) due to reduced π-π stacking .
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-butyloctyl)-2H-benzo[d][1,2,3]triazole (FBTA-HD)
- Molecular Formula : C₃₀H₃₇Br₂F₂N₃S₂
- Molecular Weight : 701.57 g/mol .
- Key Differences : Bromothiophene substituents at the 4,7-positions extend conjugation, red-shifting absorption spectra compared to the dibromo derivative. This enhances light-harvesting but may increase synthetic complexity .
- Applications : Demonstrated in high-performance PSCs with extended absorption into the near-infrared (NIR) region .
4,7-Dibromo-2-(2-ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole (IN1385)
- Molecular Formula : C₁₄H₁₇Br₂F₂N₃
- Molecular Weight : 425.11 g/mol .
- However, shorter chains may compromise solubility .
4,7-Dibromo-5,6-difluoro-2-propyl-2H-benzo[d][1,2,3]triazole (IN1397)
- Molecular Formula : C₉H₇Br₂F₂N₃
- Molecular Weight : 354.98 g/mol .
- Key Differences : A minimal propyl (C₃H₇) substituent maximizes crystallinity but limits solubility, making it less practical for solution-processed OPV devices .
Comparative Data Table
Key Research Findings
- Fluorine Substitution: The 5,6-difluoro motif in the target compound lowers HOMO levels by ~0.3 eV compared to non-fluorinated analogs, boosting VOC in PSCs .
- Alkyl Chain Engineering : Longer chains (e.g., 2-hexyldecyl in IN1399) improve solubility but reduce PCE due to disrupted π-π stacking. Shorter chains (e.g., 2-ethylhexyl in IN1385) balance solubility and charge transport .
- Bromothiophene Functionalization : Compounds like FBTA-HD exhibit broadened absorption spectra (up to 800 nm), enabling higher short-circuit current (JSC) .
Biological Activity
4,7-Dibromo-2-(2-butyloctyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole (CAS No. 1283099-24-0) is a synthetic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of benzo[d][1,2,3]triazoles, which are known for their diverse pharmacological properties. The following sections will detail its biological activity, including antiproliferative and antimicrobial effects, supported by case studies and research findings.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines. The compound has shown significant cytotoxic effects in vitro.
Case Study Findings :
- MCF-7 Cells : The compound exhibited an IC50 value of approximately 1.1 μM, indicating strong antiproliferative activity compared to standard drugs like doxorubicin and 5-fluorouracil (5-FU) .
- HepG2 Cells : An IC50 of 1.4 μM was recorded, again demonstrating superior efficacy relative to conventional chemotherapeutics .
- HCT-116 Cells : The compound showed an IC50 of 2.6 μM, reinforcing its potential as an anticancer agent .
| Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |
|---|---|---|---|
| MCF-7 | 1.1 | Doxorubicin | 1.8 |
| HepG2 | 1.4 | Doxorubicin | 1.8 |
| HCT-116 | 2.6 | 5-FU | 28.65 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicate promising antimicrobial activity:
- Inhibition Studies : Compounds similar to this compound demonstrated significant inhibition against these bacterial strains .
The biological activities of this compound are believed to be mediated through various mechanisms:
- Thymidylate Synthase Inhibition : The compound's ability to inhibit thymidylate synthase (TS) was noted in several studies, which is crucial for DNA synthesis and repair in cancer cells .
- Molecular Docking Studies : Computational studies suggest that the structural features of the compound facilitate binding to target enzymes involved in cell proliferation and survival pathways .
Q & A
Basic: What synthetic methodologies are commonly employed for 4,7-dibromo-2-(2-butyloctyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole, and what critical reaction parameters require optimization?
Methodological Answer:
The compound is synthesized via bromination and coupling reactions. A representative procedure involves:
- Bromination : Reacting the precursor (e.g., 5,6-difluoro-2-(2-butyloctyl)-2H-benzo[d][1,2,3]triazole) with N-bromosuccinimide (NBS) in THF at room temperature for 20 hours .
- Stille or Suzuki Coupling : For derivatives, Pd(PPh₃)₂Cl₂ catalyzes cross-coupling with stannyl or boronic acid-functionalized thiophenes. Reflux in THF with anhydrous conditions is critical to avoid side reactions .
- Purification : Column chromatography (hexanes:CH₂Cl₂) isolates the product. Control of solvent polarity and temperature during crystallization ensures high purity (>98%) .
Key parameters include stoichiometry of NBS (2.0 eq. for complete di-bromination), reaction time, and inert atmosphere to prevent oxidation .
Advanced: How do fluorine and bromine substituents modulate the electronic properties of benzotriazole-based polymers in organic photovoltaics (OPV)?
Methodological Answer:
- Fluorine : Introduces strong electron-withdrawing effects, lowering the LUMO energy and enhancing charge transport. Fluorine’s small atomic radius minimizes steric hindrance, preserving polymer backbone planarity .
- Bromine : Serves as a reactive site for cross-coupling (e.g., with thiophene units). Bromine substitution at 4,7-positions directs regioselective polymerization, enabling precise tuning of conjugation length .
- Bandgap Impact : Fluorine reduces the optical bandgap (e.g., ~1.5–1.7 eV in PTzBDT copolymers), while bromine aids in achieving high molecular weight (Mn > 20 kDa) via efficient coupling .
Basic: What spectroscopic and analytical techniques are essential for structural validation of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirms alkyl chain integration (e.g., 2-butyloctyl protons at δ 0.8–1.4 ppm) and aromatic fluorine coupling patterns .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 481.22 for C₁₈H₂₅Br₂F₂N₃) .
- Elemental Analysis : Ensures stoichiometric Br/F ratios (deviation <0.3%) .
- GPC : For polymers, determines Mn and PDI (e.g., Mn >10 kDa, PDI <2.5 in PTzBDT systems) .
Advanced: How can researchers resolve low solubility issues in high-molecular-weight benzotriazole polymers during device fabrication?
Methodological Answer:
- Side-Chain Engineering : Branched alkyl chains (e.g., 2-butyloctyl vs. 2-hexyldecyl) improve solubility in chlorobenzene/THF without disrupting π-π stacking. Longer chains reduce crystallinity, enhancing film homogeneity .
- Processing Additives : Use of 1,8-diiodooctane (DIO) as a solvent additive mitigates aggregation during spin-coating .
- Thermal Annealing : Post-deposition annealing at 100–120°C optimizes phase separation in bulk heterojunction (BHJ) layers .
Contradiction Analysis: How to reconcile discrepancies in reported photovoltaic efficiencies (PCEs) for Tz-based polymers (e.g., 7% vs. 12.1%)?
Methodological Answer:
Variations arise from:
- Polymer Design : Copolymer choice (e.g., PTzBDT-1 vs. PTzBDT-2) impacts absorption spectra and hole mobility. Tz-Thiophene-Tz motifs enhance charge delocalization compared to Tz-only systems .
- Molecular Weight : Higher Mn (>50 kDa) improves charge transport but may reduce solubility, requiring balanced synthesis conditions .
- Device Architecture : Variations in BHJ layer thickness (80–120 nm), electrode materials (e.g., MoO₃/Ag vs. PEDOT:PSS/ITO), and acceptor choice (e.g., ITIC-Th vs. PCBM) significantly affect PCE .
- Characterization Protocols : Differences in light intensity calibration or EQE measurements can artificially inflate PCEs. Standardized AM 1.5G testing (100 mW/cm²) is critical .
Advanced: What mechanistic insights explain the enhanced stability of fluorinated benzotriazole polymers under thermal stress?
Methodological Answer:
- C-F Bond Stability : Fluorine’s high bond dissociation energy (486 kJ/mol) resists thermal degradation at temperatures up to 300°C .
- Reduced Oxygen Sensitivity : Fluorine’s electron-withdrawing nature lowers HOMO levels, minimizing oxidation during prolonged device operation .
- Morphological Stability : Fluorinated polymers exhibit reduced chain mobility, preventing phase separation under thermal stress. In situ GISAXS studies confirm stable nanoscale morphology after 500 hours at 85°C .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
